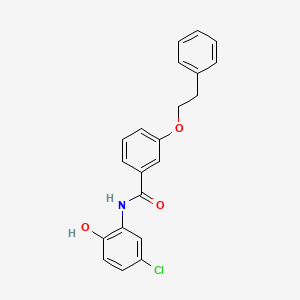

N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide

説明

N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide is a benzamide derivative characterized by a 5-chloro-2-hydroxyphenylamine moiety attached to a benzamide core substituted at the 3-position with a 2-phenylethoxy group. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (hydroxy) groups on the phenyl ring, along with a lipophilic phenylethoxy chain.

特性

CAS番号 |

648924-25-8 |

|---|---|

分子式 |

C21H18ClNO3 |

分子量 |

367.8 g/mol |

IUPAC名 |

N-(5-chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide |

InChI |

InChI=1S/C21H18ClNO3/c22-17-9-10-20(24)19(14-17)23-21(25)16-7-4-8-18(13-16)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,24H,11-12H2,(H,23,25) |

InChIキー |

RHCKOTSEPMVLFT-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |

製品の起源 |

United States |

準備方法

合成経路および反応条件

N-(5-クロロ-2-ヒドロキシフェニル)-3-(2-フェニルエトキシ)ベンズアミドの合成は、通常、脱水剤の存在下で、5-クロロ-2-ヒドロキシ安息香酸と2-フェニルエタノールを反応させることから始まります。反応条件には、硫酸またはリン酸などの触媒の使用と、エステル化プロセスを促進するための加熱が含まれることがよくあります。得られたエステルは、次に、制御された条件下でアンモニアまたはアミンと反応させてベンズアミドに変換されます。

工業的生産方法

工業的な環境では、N-(5-クロロ-2-ヒドロキシフェニル)-3-(2-フェニルエトキシ)ベンズアミドの生産には、大規模なエステル化およびアミド化プロセスが含まれる場合があります。これらのプロセスは、効率と収率が最適化されており、最終生成物の高純度を確保するために、連続フローリアクターと高度な精製技術が使用されることがよくあります。

化学反応の分析

科学研究における用途

N-(5-クロロ-2-ヒドロキシフェニル)-3-(2-フェニルエトキシ)ベンズアミドは、科学研究において幅広い用途を持っています。

化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。

生物学: この化合物は、抗菌作用や抗炎症作用などの潜在的な生物活性について研究されています。

医学: がんや感染症など、さまざまな病気に対する治療薬としての可能性を探る研究が進行中です。

産業: 新素材の開発や、医薬品や農薬の製造における中間体として使用されます。

科学的研究の応用

Scientific Research Applications

-

Pharmacological Studies:

- N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide has been investigated for its potential as an inhibitor of specific biological targets. Its structural similarity to known pharmacophores allows it to interact with various receptors, including the P2X7 receptor, which is implicated in inflammatory responses and pain pathways .

- Antitumor Activity:

-

Neuropharmacology:

- Given its interaction potential with neurotransmitter systems, this compound may be explored for neuroprotective effects or as a treatment for neurodegenerative diseases. Its ability to cross the blood-brain barrier due to its lipophilic nature could enhance its therapeutic applicability in neurological disorders.

Case Studies and Experimental Findings

Case Study 1: Inhibition of P2X7 Receptor

- A study demonstrated that N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide effectively inhibited the P2X7 receptor in vitro, leading to decreased pro-inflammatory cytokine release in macrophage cultures. This suggests potential utility in treating chronic inflammatory conditions .

Case Study 2: Anticancer Activity

作用機序

N-(5-クロロ-2-ヒドロキシフェニル)-3-(2-フェニルエトキシ)ベンズアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。ヒドロキシフェニル基は、生体分子と水素結合を形成でき、フェニルエトキシ基は化合物の親油性を高めることで、細胞膜をより効果的に透過できるようになります。これらの相互作用は、さまざまな細胞プロセスを調節することができ、化合物の観察された生物学的効果につながります。

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide can be contextualized against related benzamide derivatives.

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Position and Electronic Effects: The 5-chloro substituent in the target compound may enhance electrophilic character compared to nitro or methoxy groups in analogs (e.g., 2-Hydroxy-5-nitro-N-phenylbenzamide ). This could influence binding to electron-rich biological targets.

Lipophilicity and Bioavailability :

- The 3-(2-phenylethoxy) chain introduces significant lipophilicity, likely improving membrane permeability compared to unsubstituted analogs like 5-Chloro-2-hydroxy-N-phenylbenzamide . This trait aligns with trends observed in N-(2-phenethyl)benzamide derivatives, where lipophilic chains enhance CNS penetration .

Biological Activity :

- While direct activity data for the target compound is unavailable, structurally similar benzamides exhibit diverse bioactivities. For example:

- N-(2-Phenethyl)benzamide derivatives from plants show mild cytotoxicity .

- Thiazolidinone-linked benzamides demonstrate antiproliferative effects via kinase inhibition . The combination of chloro, hydroxy, and phenylethoxy groups in the target compound may synergize for dual activity (e.g., antioxidant and enzyme inhibition).

生物活性

N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide is a synthetic organic compound belonging to the class of benzamides. It is characterized by the presence of both chloro and hydroxy groups on the phenyl ring, which may contribute to its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry due to its structural properties and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H18ClNO3 |

| Molecular Weight | 367.826 g/mol |

| CAS Number | 648924-25-8 |

| LogP | 5.303 |

The biological activity of N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide can be attributed to its ability to interact with various biological targets. The compound may exhibit antimicrobial properties by inhibiting bacterial enzymes or disrupting cell membrane integrity. Additionally, it may have anti-inflammatory effects through the inhibition of pro-inflammatory cytokines or interference with signaling pathways involved in inflammation .

Antimicrobial Activity

Recent studies have demonstrated that related compounds within the same chemical family exhibit antimicrobial activities comparable to established antibiotics such as isoniazid and ciprofloxacin. For instance, a series of compounds similar to N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide were screened against mycobacterial, bacterial, and fungal strains, showing significant efficacy .

Case Study: In Vitro Screening

In a study published in 2011, various benzamide derivatives were tested for their antimicrobial activity. The results indicated that several compounds exhibited higher biological activity than standard drugs, suggesting a promising potential for N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been explored through various studies. Compounds with specific substitutions on the phenyl ring, particularly those containing chloro and hydroxy groups, showed enhanced lipophilicity and improved interaction with biological targets. This highlights the importance of structural modifications in optimizing the pharmacological profiles of benzamide derivatives .

Comparative Biological Activity

A comparative analysis of N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide with other benzamide derivatives has revealed notable differences in their biological activities:

| Compound Name | Antimicrobial Activity (IC50) | Notes |

|---|---|---|

| N-(5-Chloro-2-hydroxyphenyl)-3-(2-phenylethoxy)benzamide | TBD | Potential for broad-spectrum activity |

| Isoniazid | 0.5 µg/mL | Standard for tuberculosis treatment |

| Ciprofloxacin | 0.25 µg/mL | Broad-spectrum antibiotic |

In Vivo Studies

Further research into the in vivo effects of similar compounds has indicated potential therapeutic applications beyond antimicrobial activity. For example, certain derivatives have shown promise in reducing inflammation and managing conditions such as diabetes through normoglycemic effects observed in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。